N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. BTA-EG6 is a small molecule inhibitor that targets the protein-protein interaction between Bcl-2 family members, which are involved in regulating cell death.
Scientific Research Applications
Antibacterial and Anti-Enzymatic Potential
A study synthesized N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, which were evaluated for their antibacterial and anti-enzymatic potential, indicating potential applications in fighting bacterial infections and inhibiting specific enzymes (K. Nafeesa et al., 2017).
Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine substituted with similar compound derivatives demonstrated high singlet oxygen quantum yield, making it suitable for photodynamic therapy applications, particularly in treating cancer (M. Pişkin et al., 2020).
Synthesis of Novel Heterocyclic Compounds
The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, including thiazole derivatives, highlighted their use as antimicrobial agents. This indicates their potential in developing new antimicrobial drugs (E. Darwish et al., 2014).
Enzyme Inhibition for Therapeutic Applications
A series of compounds synthesized, including 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, showed activity against acetylcholinesterase and lipoxygenase enzymes, suggesting therapeutic applications in diseases where these enzymes play a role (A. Rehman et al., 2013).
Structural Analysis and Drug Design
The structure of methazolamide, a compound related to N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, was analyzed to understand its interaction with carbonic anhydrase, an enzyme relevant in drug design (G. Alzuet et al., 1992).
Anticonvulsant Properties
Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity, indicating potential applications in treating epilepsy or seizures (A. A. Farag et al., 2012).
properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S3/c1-23-10-2-4-11(5-3-10)26(21,22)9-15(20)19-16-18-12(8-24-16)13-6-7-14(17)25-13/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATRHEDMNUQWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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